Methyl 2-methyl-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Methyl 2-methyl-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique five-membered ring structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in drug development, especially for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Shares the oxadiazole ring but differs in substitution patterns.
1,3,4-Oxadiazole: Another oxadiazole isomer with different chemical properties.
Imidazole: A five-membered ring containing two nitrogen atoms but lacks the oxygen atom present in oxadiazoles.
Uniqueness: Methyl 2-methyl-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H8N2O3 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
methyl 2-methyl-5H-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C5H8N2O3/c1-7-3-6-4(10-7)5(8)9-2/h3-4H,1-2H3 |
InChI Key |
UAAAUCXJXINCQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(O1)C(=O)OC |
Origin of Product |
United States |
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